Boc-asn-obzl

Catalog No.
S688887
CAS No.
13512-57-7
M.F
C16H22N2O5
M. Wt
322.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-asn-obzl

CAS Number

13512-57-7

Product Name

Boc-asn-obzl

IUPAC Name

benzyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-12(9-13(17)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)/t12-/m0/s1

InChI Key

VNFPRPGXGYMAKL-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OCC1=CC=CC=C1

Peptide Synthesis:

Boc-Asn-OBzl is a common building block employed in the chemical synthesis of peptides, which are chains of amino acids. These chains play crucial roles in various biological processes. The "Boc" (tert-Butyloxycarbonyl) and "benzyl" groups in Boc-Asn-OBzl act as protecting groups, safeguarding the asparagine side chain during peptide chain assembly. Once the peptide is synthesized, these protecting groups can be selectively removed to reveal the functional asparagine side chain.

Here are some sources for this information:

  • "[A textbook of practical organic chemistry]"() by Arthur I. Vogel, page 890.
  • "[Peptide synthesis protocols]"() by Steffen Hornbeck et al., Journal of Peptide Science (2006), 12(2), 77-83.

Enzyme Research:

Boc-Asn-OBzl can be utilized as a substrate for certain enzymes, particularly those involved in asparagine metabolism. By studying how enzymes interact with Boc-Asn-OBzl, researchers can gain valuable insights into the enzyme's function and mechanism of action. This information can be crucial for understanding various biological processes and developing new drugs or therapeutic strategies.

Here are some sources for this information:

  • "[Enzymatic Hydrolysis of N-Protected Asparagine Esters]"() by B. Belleau and G. H. Dixon, The Journal of Biological Chemistry (1968), 243(13), 3696-3702.
  • "[Asparaginase: Its role in the treatment of acute lymphoblastic leukemia]"() by National Cancer Institute ()

Boc-asn-obzl, also known as tert-butoxycarbonyl-L-asparagine benzyl ester, is a chemical compound with the molecular formula C₁₆H₂₂N₂O₅. It is a derivative of asparagine, an amino acid that plays a critical role in protein synthesis and metabolism. The compound features a tert-butoxycarbonyl (Boc) protecting group and a benzyl ester (OBzl) moiety, which enhance its stability and solubility in organic solvents. The presence of these groups allows for selective

Typical of amino acid derivatives. Key reactions include:

  • Deprotection: The Boc group can be removed under acidic conditions, allowing for the regeneration of the amine functional group.
  • Esterification: The benzyl ester can be hydrolyzed to yield free asparagine, which is useful in peptide synthesis.
  • Coupling Reactions: Boc-asn-obzl can participate in peptide bond formation with other amino acids through standard coupling methods such as using carbodiimides or mixed anhydrides .

The synthesis of Boc-asn-obzl typically involves the following steps:

  • Protection of Asparagine: The amino group of asparagine is protected with the Boc group using tert-butyl chloroformate.
  • Formation of Benzyl Ester: The carboxylic acid group of asparagine is converted into a benzyl ester through reaction with benzyl alcohol in the presence of an acid catalyst.
  • Purification: The final product can be purified using techniques such as recrystallization or chromatography .

Boc-asn-obzl is primarily utilized in peptide synthesis due to its protective groups that allow for selective reactions without interfering with the amino acid's reactivity. Its applications include:

  • Peptide Synthesis: Used as a building block in solid-phase peptide synthesis.
  • Drug Development: Potential use in developing therapeutic peptides or protein-based drugs.
  • Biochemical Research: Employed in studies involving protein structure and function due to its ability to provide insights into amino acid interactions .

Boc-asn-obzl shares structural similarities with other amino acid derivatives, particularly those containing protective groups and ester functionalities. Here are some similar compounds:

Compound NameStructure/Functional GroupsUnique Features
Boc-Asp(OBzl)Similar Boc protection, but with Aspartic AcidMore acidic properties due to the carboxylic group
Boc-Glu(OBzl)Contains Glutamic AcidAdditional carboxylic acid group increases acidity
Boc-Gly-OHSimple glycine derivativeLacks complex side chains, simpler reactivity
Boc-Trp(OBzl)Tryptophan derivativeAromatic side chain influences interactions

Boc-asn-obzl is unique due to its specific combination of the asparagine backbone with both Boc and OBzl groups, which provide distinct properties for peptide synthesis compared to other derivatives.

XLogP3

1.2

Dates

Modify: 2023-08-15

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